C646: A Technical Guide to its Mechanism of Action as a p300/CBP Inhibitor
C646: A Technical Guide to its Mechanism of Action as a p300/CBP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
C646 is a potent, cell-permeable, and reversible small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2] By competitively binding to the acetyl-CoA binding pocket of these enzymes, C646 effectively prevents the transfer of acetyl groups to histone and non-histone protein substrates.[2] This inhibition of acetylation leads to a cascade of downstream effects, including the modulation of gene expression, induction of cell cycle arrest, apoptosis, and autophagy.[1] C646 has become an invaluable chemical probe for elucidating the roles of p300/CBP in various biological processes and is being investigated for its therapeutic potential in diseases such as cancer.[1][3] This guide provides an in-depth overview of the mechanism of action of C646, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.
Core Mechanism of Action: Inhibition of p300/CBP
C646 acts as a competitive inhibitor of the histone acetyltransferase p300, with a reported Ki of 400 nM in a cell-free assay.[1][4][5] It demonstrates selectivity for p300/CBP over other HATs such as PCAF, GCN5, and MOZ.[6] The primary molecular action of C646 is to block the acetylation of histone proteins, particularly at lysine residues on the N-terminal tails of histones H3 and H4.[1][5] This reduction in histone acetylation alters chromatin structure, leading to a more condensed state and subsequent repression of gene transcription.
The inhibition of p300/CBP by C646 has been shown to interfere with key signaling pathways implicated in cell growth and survival. Notably, it can disrupt the NF-κB and androgen receptor (AR) signaling pathways, contributing to its pro-apoptotic effects in cancer cells.[1][6]
Signaling Pathway Diagram
Caption: C646 inhibits p300/CBP, preventing histone acetylation and subsequent gene expression.
Quantitative Data
The potency and selectivity of C646 have been characterized in various assays. The following table summarizes key quantitative data for C646.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 400 nM | p300 | Cell-free | [1][4][5] |
| IC50 | 1.6 µM | p300 | [7] | |
| IC50 | 26.09 µM | MCF7 cells (antiproliferative) | Cell-based | [4] |
| Inhibition | 86% at 10 µM | p300 | In vitro | [1][5] |
| Selectivity | <10% inhibition | PCAF, GCN5, MOZ, and others | Chemical screening | [2] |
Experimental Protocols
To investigate the mechanism of action of C646, several key experiments are routinely performed. Detailed methodologies for these assays are provided below.
In Vitro Histone Acetyltransferase (HAT) Assay (Radioactive)
This assay directly measures the enzymatic activity of p300/CBP and its inhibition by C646.
Materials:
-
Recombinant p300 enzyme
-
Histone H4 peptide (substrate)
-
[¹⁴C]-Acetyl-CoA
-
C646 (or other inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF)
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and recombinant p300 enzyme.
-
Add C646 at various concentrations to the reaction mixture. Include a vehicle control (DMSO).
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the reaction by adding [¹⁴C]-Acetyl-CoA.
-
Incubate the reaction for 15-30 minutes at 30°C.
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper to capture the acetylated histone peptide.
-
Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [¹⁴C]-Acetyl-CoA.
-
Allow the filter paper to dry completely.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the HAT activity.
-
Calculate the percent inhibition of p300 activity by C646 at each concentration and determine the IC50 value.
Western Blot for Histone Acetylation
This method is used to assess the effect of C646 on histone acetylation levels within cells.
Materials:
-
Cell culture reagents
-
C646
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of C646 for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Harvest cells and lyse them in lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones and total histones overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of acetylated histones to the levels of total histones.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of acetylated histones with specific genomic regions.
Materials:
-
Cell culture reagents
-
C646
-
Formaldehyde (for cross-linking)
-
Glycine (for quenching)
-
ChIP lysis buffer
-
Sonicator
-
Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3)
-
Protein A/G magnetic beads
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents or library preparation kit for sequencing
Procedure:
-
Treat cells with C646 or vehicle.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells.
-
Sonciate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin by incubating with an antibody against the acetylated histone of interest overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads with a series of wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or on a genome-wide scale by ChIP-sequencing.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of C646.
Caption: A typical experimental workflow to characterize the effects of C646.
Conclusion
C646 is a well-characterized and selective inhibitor of p300/CBP histone acetyltransferases. Its ability to modulate histone acetylation and consequently alter gene expression has made it a critical tool for studying the epigenetic regulation of cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted effects of C646 in various biological contexts. A thorough understanding of its mechanism of action is paramount for its application as a chemical probe and for the potential development of novel therapeutics targeting the epigenome.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 3. 2.4. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Chromatin immunoprecipitation (ChIP) assay [bio-protocol.org]
- 6. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
